molecular formula C24H24N2O2 B4912290 N1N2-BIS(1-PHENYLETHYL)BENZENE-12-DICARBOXAMIDE

N1N2-BIS(1-PHENYLETHYL)BENZENE-12-DICARBOXAMIDE

Cat. No.: B4912290
M. Wt: 372.5 g/mol
InChI Key: GWGHORCJADMCPA-UHFFFAOYSA-N
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Description

N1N2-BIS(1-PHENYLETHYL)BENZENE-12-DICARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two phenylethyl groups attached to a benzene ring, which is further connected to two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1N2-BIS(1-PHENYLETHYL)BENZENE-12-DICARBOXAMIDE typically involves the reaction of benzene-1,2-dicarboxylic acid with 1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

N1N2-BIS(1-PHENYLETHYL)BENZENE-12-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The phenylethyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of benzene-1,2-dicarboxylic acid derivatives.

    Reduction: Formation of benzene-1,2-diamine derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

N1N2-BIS(1-PHENYLETHYL)BENZENE-12-DICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its reactivity and stability under various conditions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1N2-BIS(1-PHENYLETHYL)BENZENE-12-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N1N2-BIS(1-PHENYLETHYL)BENZENE-12-DICARBOXAMIDE can be compared with other similar compounds, such as:

    N1N2-BIS(1-PHENYLETHYL)BENZENE-1,2-DICARBOXAMIDE: Similar structure but different positional isomers.

    N1N2-BIS(1-PHENYLETHYL)NAPHTHALENE-1,2-DICARBOXAMIDE: Contains a naphthalene ring instead of a benzene ring, leading to different chemical and physical properties.

    N1N2-BIS(1-PHENYLETHYL)PYRIDINE-1,2-DICARBOXAMIDE: Contains a pyridine ring, which introduces nitrogen atoms into the structure, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical properties, which make it suitable for a variety of applications in different fields.

Properties

IUPAC Name

1-N,2-N-bis(1-phenylethyl)benzene-1,2-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-17(19-11-5-3-6-12-19)25-23(27)21-15-9-10-16-22(21)24(28)26-18(2)20-13-7-4-8-14-20/h3-18H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGHORCJADMCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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